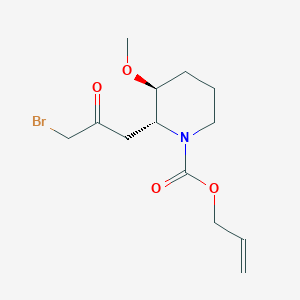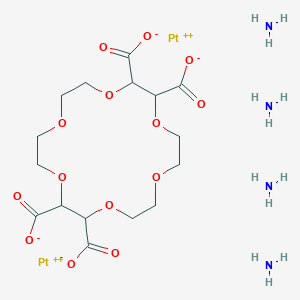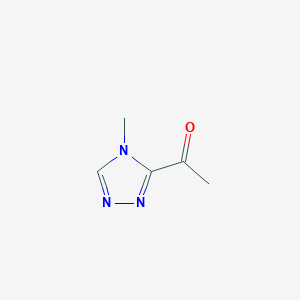
(4-Morpholinylimino)acetonitrile
Übersicht
Beschreibung
“(4-Morpholinylimino)acetonitrile” is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as “Sin 1C” and "N-morpholinoiminoacetonitrile" .
Synthesis Analysis
The synthesis of “(4-Morpholinylimino)acetonitrile” could potentially involve acetonitrile as an acetylation agent and alumina as a catalyst . The reaction was tested on various aromatic and aliphatic amines with good conversion .Molecular Structure Analysis
The molecular structure of “(4-Morpholinylimino)acetonitrile” consists of a morpholinyl group attached to an iminoacetonitrile group . The IUPAC name for this compound is (2E)-2-morpholin-4-yliminoacetonitrile .Chemical Reactions Analysis
Acetonitrile, a component of “(4-Morpholinylimino)acetonitrile”, can be used as an important synthon in many types of organic reactions . It can form a nucleophile when deprotonated, and the nitrogen with lone pair electrons can also act as a nucleophile .Physical And Chemical Properties Analysis
“(4-Morpholinylimino)acetonitrile” has a molecular weight of 139.16 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not available from the current information.Wissenschaftliche Forschungsanwendungen
Photochemical and Photophysical Properties : A study by Camilo et al. (2014) investigated the photochemical and photophysical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes. This research included the use of acetonitrile in their study, contributing to an understanding of photodissociation processes in such systems (Camilo et al., 2014).
Synthesis and Molecular Docking Study : Ivachtchenko et al. (2019) developed a method for synthesizing a compound using acetonitrile and evaluated it as a potential inhibitor of hepatitis B. This shows the use of (4-Morpholinylimino)acetonitrile derivatives in drug discovery and disease treatment research (Ivachtchenko et al., 2019).
Synthesis and X-ray Structure Analysis : In a study by Chin et al. (2010), a derivative of morpholine was synthesized, and its structure was analyzed using X-ray crystallography. This research contributes to the understanding of the structural aspects of such compounds (Chin et al., 2010).
Chemical Reactivity and Catalysis : Um et al. (2015) conducted a study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine in acetonitrile. This research provides insights into the reaction mechanisms and catalysis involving morpholine derivatives (Um et al., 2015).
Antifungal Activity : Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and tested their antifungal activities. This highlights the potential of these compounds in developing new antifungal agents (Qu et al., 2015).
Photodynamic Therapy : Nguyen et al. (2020) investigated a sulfur-substituted naphthalimide with a morpholine group as a photosensitizer for photodynamic cancer therapy. This study demonstrates the application of morpholine derivatives in medical treatments (Nguyen et al., 2020).
Oligonucleotide Synthesis : Mohe et al. (2003) explored the use of a mixture involving N-methyl morpholine in the synthesis of mixed-backbone oligonucleotides, showing the role of morpholine derivatives in biochemical synthesis (Mohe et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-2-morpholin-4-yliminoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLPXUYWIJXFL-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinylimino)acetonitrile | |
CAS RN |
26179-71-5 | |
| Record name | Sin 1C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026179715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)





![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)



